1-(M-tolyl)cyclopropanamine hydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-(3-methylphenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-3-2-4-9(7-8)10(11)5-6-10;/h2-4,7H,5-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSTYRGZFGWZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639858 | |
| Record name | 1-(3-Methylphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134683-51-4 | |
| Record name | 1-(3-Methylphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 M Tolyl Cyclopropanamine Hydrochloride and Analogues
Retrosynthetic Analysis and Strategic Disconnections for 1-(M-tolyl)cyclopropanamine (B1324646) Hydrochloride
A retrosynthetic analysis of 1-(m-tolyl)cyclopropanamine hydrochloride identifies several logical bond disconnections that lead to plausible starting materials. The primary target molecule can be simplified by disconnecting the amine group and the cyclopropane (B1198618) ring from the tolyl moiety.
Key Disconnections:
C-N Bond Disconnection: This is the most straightforward approach, suggesting a late-stage introduction of the amine group. This leads back to a 1-(m-tolyl)cyclopropyl electrophile or a related precursor. The amine can be installed via methods such as a Curtius rearrangement of a corresponding carboxylic acid or through reductive amination of a cyclopropyl (B3062369) ketone.
Cyclopropane Ring Formation: A more complex disconnection involves breaking the three-membered ring. This suggests a cyclopropanation reaction as a key step. The precursors would be an appropriately substituted styrene (B11656) derivative (m-vinyltoluene) and a carbene or carbenoid source.
Aryl-Cyclopropyl Bond Disconnection: This strategy involves the coupling of a cyclopropylamine (B47189) synthon with an m-tolyl electrophile or nucleophile, though this is often less common due to the challenges in preparing the required cyclopropylamine building blocks.
These disconnections form the basis for the primary synthetic routes explored for this class of compounds.
Established and Emerging Synthetic Routes to Arylcyclopropanamines
The synthesis of arylcyclopropanamines can be achieved through several established and innovative routes, each with its own set of advantages and limitations.
Organometallic reagents are pivotal in the construction of the cyclopropane ring. researchgate.net The Simmons-Smith reaction and its modifications are classic examples, utilizing organozinc carbenoids to convert alkenes to cyclopropanes. nih.gov
Simmons-Smith Cyclopropanation: In the context of synthesizing 1-(m-tolyl)cyclopropanamine precursors, m-vinyltoluene would be treated with a diiodomethane (B129776) and a zinc-copper couple (or diethylzinc) to form m-tolylcyclopropane. nih.gov Subsequent functionalization at the benzylic position would be required to introduce the amine group.
Transition Metal Catalysis: Catalysts based on rhodium, copper, and palladium are widely used for the decomposition of diazo compounds to generate carbenes for cyclopropanation. researchgate.netunivasf.edu.br For instance, the reaction of m-vinyltoluene with ethyl diazoacetate in the presence of a rhodium catalyst would yield an ethyl 2-(m-tolyl)cyclopropane-1-carboxylate intermediate, which can then be converted to the target amine. univasf.edu.br
Table 1: Comparison of Cyclopropanation Methods
| Method | Reagents | Substrate | Key Features |
|---|---|---|---|
| Simmons-Smith | Zn-Cu, CH₂I₂ | Alkene | Stereospecific; often requires directing groups for high selectivity. nih.gov |
| Furukawa Mod. | Et₂Zn, CH₂I₂ | Alkene | Improved reactivity and reproducibility over classic Simmons-Smith. nih.gov |
| Rh-Catalyzed | Rh₂(OAc)₄, Diazo compound | Alkene | High efficiency and control over stereochemistry with chiral ligands. univasf.edu.brorganic-chemistry.org |
| Cu-Catalyzed | Cu(I)/Cu(II) salts, Diazo compound | Alkene | Cost-effective; widely used in industry. ethz.ch |
Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. youtube.comorganic-chemistry.org This strategy is particularly useful when the corresponding cyclopropyl ketone is accessible.
The general pathway involves two main steps:
Imine/Enamine Formation: A ketone or aldehyde reacts with an amine source (like ammonia (B1221849) or a primary amine) under slightly acidic conditions to form an imine or enamine intermediate. youtube.com
Reduction: The intermediate is then reduced to the corresponding amine using a suitable reducing agent. youtube.com
For the synthesis of 1-(m-tolyl)cyclopropanamine, the precursor would be 1-(m-tolyl)cyclopropan-1-one. This ketone can be synthesized via the cyclopropanation of an enol ether of m-tolyl methyl ketone. The ketone would then undergo reductive amination, where it reacts with an ammonia source, and the resulting imine is reduced in situ by a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. organic-chemistry.orgpku.edu.cn One-pot procedures where the ketone, amine, and reducing agent are combined have been developed to improve efficiency. youtube.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer significant advantages in terms of efficiency and molecular diversity. mdpi.comnih.gov While less common for simple arylcyclopropanamines, MCRs have been applied to generate more complex, substituted cyclopropane structures.
One such approach is the multicomponent condensation of an organozirconocene, an aldimine, and a zinc carbenoid, which has been used to stereoselectively synthesize cyclopropane amino acid derivatives. elsevierpure.com Another example involves the electrocatalytic domino transformation of aldehydes and C-H acids to stereoselectively form functionalized cyclopropanes. rsc.org These advanced methods highlight the potential for developing novel, efficient routes to complex cyclopropanamine analogues.
Stereoselective Synthesis of Chiral this compound
The development of stereoselective methods is crucial as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis of arylcyclopropanamines can be achieved using chiral auxiliaries or through asymmetric catalysis. frontiersin.org
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govyoutube.com After the desired transformation, the auxiliary is removed. youtube.com In the synthesis of chiral cyclopropanes, an α,β-unsaturated precursor can be attached to a chiral auxiliary. The auxiliary then directs the facial selectivity of the cyclopropanation reaction. rsc.org For example, an m-tolyl-substituted acrylate (B77674) could be esterified with a chiral alcohol (like 8-phenylmenthol), and the subsequent diastereoselective cyclopropanation would lead to a chiral product after removal of the auxiliary. youtube.com
Asymmetric Catalysis: This is often a more efficient approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. frontiersin.orgnih.gov
Catalytic Asymmetric Cyclopropanation: Chiral rhodium (II) or copper (I) complexes are extensively used to catalyze the asymmetric cyclopropanation of alkenes with diazo compounds. organic-chemistry.org The choice of the chiral ligand on the metal center is critical for achieving high enantioselectivity. organic-chemistry.org
Catalytic Asymmetric Reductive Amination: The reductive amination of a prochiral ketone can be rendered asymmetric by using a chiral catalyst. For instance, a chiral phosphoric acid can act as a catalyst to promote the enantioselective formation of an imine, which is then reduced. nih.govnih.gov Alternatively, transfer hydrogenation using a chiral transition metal catalyst (e.g., based on ruthenium or iridium) can directly convert a ketone and an amine source to a chiral amine. organic-chemistry.org
Table 2: Key Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1134683-51-4 | C₁₀H₁₄ClN |
| 1-(M-tolyl)cyclopropanamine | 503417-30-9 | C₁₀H₁₃N |
| m-Vinyltoluene | 100-80-1 | C₉H₁₀ |
| Diethylzinc | 557-20-0 | C₄H₁₀Zn |
| Diiodomethane | 75-11-6 | CH₂I₂ |
| Ethyl diazoacetate | 623-73-4 | C₄H₆N₂O₂ |
| Rhodium(II) acetate (B1210297) dimer | 15956-28-2 | C₈H₁₂O₈Rh₂ |
| Sodium cyanoborohydride | 25895-60-7 | CH₃BNNa |
| 8-Phenylmenthol | 65253-04-5 | C₁₆H₂₄O |
Diastereoselective and Enantioselective Synthetic Pathways
The synthesis of specific stereoisomers of 1-(m-tolyl)cyclopropanamine is crucial for its application in various fields of chemical research. Enantioselective and diastereoselective strategies aim to control the three-dimensional arrangement of the molecule, producing a single desired isomer in high purity. While specific documented pathways for 1-(m-tolyl)cyclopropanamine are proprietary or part of broader patent literature, general advanced methodologies for the asymmetric synthesis of substituted cyclopropanes are directly applicable.
Key approaches include:
Catalytic Asymmetric Cyclopropanation: This is a powerful method for establishing the stereochemistry of the cyclopropane ring. It typically involves the reaction of a styrene derivative (like 3-methylstyrene) with a diazo compound in the presence of a chiral transition-metal catalyst. Chiral rhodium (II) and copper (I) complexes are commonly employed to induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.
Chiral Auxiliary-Mediated Synthesis: In this strategy, a chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemical outcome of the cyclopropanation step. For instance, a chiral sulfinyl group can act as a chiral inductor in stereoselective cycloaddition reactions. researchgate.net After the cyclopropane ring is formed with the desired stereochemistry, the auxiliary is cleaved to yield the enantiomerically enriched product.
Substrate-Controlled Diastereoselective Synthesis: If a starting material already contains a stereocenter, it can influence the stereochemistry of the newly formed cyclopropane ring. For example, the reaction of a lithiated sulfone with a chiral vinyl sulfone can produce substituted cyclopropanes as single diastereoisomers. rsc.org This approach is effective when a suitable chiral starting material is available.
Asymmetric Photochemical Synthesis: Modern photochemical methods offer highly enantioselective routes to cyclopropanes. A notable example is the photodecarboxylation of redox-active esters in the presence of benzothiazoline (B1199338) reagents, which can act as self-sensitized photoreductants to facilitate the asymmetric transfer of aromatic fragments, yielding cis-diarylcyclopropanes with high enantioselectivity. nih.gov
Resolution Techniques for Enantiopure this compound
When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them. The separation of enantiomers requires a chiral environment or agent to differentiate between the two mirror-image forms. mdpi.com
Classical Resolution via Diastereomeric Salt Formation: This is a well-established and widely used industrial method. The racemic base, 1-(m-tolyl)cyclopropanamine, is treated with a single enantiomer of a chiral acid (a resolving agent), such as (R)-(-)-mandelic acid or (+)-tartaric acid. nih.gov This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one salt can often be selectively crystallized from a suitable solvent. mdpi.comrsc.org The crystallized salt is then separated by filtration, and the desired enantiomer of the amine is recovered by treatment with a base.
Enzymatic Kinetic Resolution: This technique utilizes the high stereoselectivity of enzymes. An enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CAL-B), is used to selectively catalyze a reaction on one enantiomer of the racemic amine. researchgate.net For example, in the presence of an acyl donor like ethyl methoxyacetate, the enzyme will acylate one enantiomer at a much faster rate than the other. researchgate.net This leaves one enantiomer in its acylated form and the other as the unreacted amine. These two compounds can then be easily separated by standard chemical methods. The theoretical maximum yield for the unreacted enantiomer in a kinetic resolution is 50%. rsc.org
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The racemic 1-(m-tolyl)cyclopropanamine is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.comnih.gov While often used for analytical purposes to determine enantiomeric purity, it can also be scaled up for preparative separation.
Table 1: Comparison of Resolution Techniques for Chiral Amines
| Technique | Principle | Common Reagents/Tools | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Classical Resolution | Formation of diastereomeric salts with different solubilities. | Chiral acids (e.g., Tartaric Acid, Mandelic Acid) | Scalable, cost-effective for large quantities. | Requires suitable resolving agent; can be trial-and-error. | mdpi.comnih.gov |
| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. | Lipases (e.g., CAL-B), acyl donors (e.g., ethyl acetate) | High selectivity, mild reaction conditions. | Maximum 50% yield for one enantiomer; requires screening of enzymes. | rsc.orgresearchgate.net |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral columns (e.g., cellulose- or amylose-based CSPs) | High separation efficiency, applicable to a wide range of compounds. | Higher cost, may be less scalable than crystallization. | nih.gov |
Derivatization and Scaffold Functionalization Strategies for this compound
Derivatization involves chemically modifying the parent molecule to create new analogues. These modifications can be made at the amine group or the tolyl ring to explore structure-activity relationships or alter physicochemical properties.
Modifications at the Amine Moiety
The primary amine of 1-(m-tolyl)cyclopropanamine is a versatile functional group that can undergo numerous chemical transformations.
Acylation: The amine can readily react with acyl chlorides or anhydrides in the presence of a base to form amides. nih.gov This is a common derivatization strategy used to introduce a wide variety of substituents. For instance, derivatization with reagents like dimethylaminoacetyl chloride can be used to tag the amine for analytical purposes such as mass spectrometry. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields stable sulfonamides. organic-chemistry.org This transformation significantly alters the electronic and steric properties of the nitrogen atom.
N-Alkylation and N-Arylation: Alkyl or aryl groups can be introduced at the nitrogen position through methods like reductive amination (reaction with an aldehyde or ketone in the presence of a reducing agent) or transition-metal-catalyzed cross-coupling reactions.
Chemical Transformations of the Tolyl Substituent
The m-tolyl group provides another site for chemical modification. wikipedia.org
Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation. The position of the new substituent is directed by the existing methyl and cyclopropylamine groups.
Modification of the Methyl Group: The benzylic methyl group can be transformed. For example, it can be oxidized to a carboxylic acid using strong oxidizing agents, or it can be halogenated using reagents like N-bromosuccinimide (NBS) to provide a reactive benzyl (B1604629) bromide handle for further functionalization.
Synthesis of Structurally Related Cyclopropylamine Analogues and Bioisosteres
The synthesis of analogues is a key strategy in chemical and medicinal research. This involves systematically altering parts of the lead structure.
Aromatic Ring Variation: The m-tolyl group can be replaced with other substituted aromatic rings (e.g., o-tolyl, p-tolyl, methoxy-substituted, or halogen-substituted phenyl rings) or with different heterocyclic systems to probe the impact of electronics and sterics on the molecule's properties.
Synthesis of Polysubstituted Cyclopropanes: More complex analogues can be created by adding further substituents to the cyclopropane ring. Recently developed methods, such as the diastereoselective synthesis of cyclopropyl diboronates, allow for the construction of 1,2-disubstituted cyclopropane scaffolds that can be further derivatized through the versatile chemistry of C-B bonds. nih.gov
Bioisosteric Replacement: The cyclopropane ring itself can be replaced by other small, strained ring systems that act as bioisosteres, such as cyclobutane (B1203170) or azetidine. These modifications can impact the molecule's conformation and metabolic stability.
Advanced Spectroscopic and Analytical Characterization of 1 M Tolyl Cyclopropanamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(M-tolyl)cyclopropanamine (B1324646) hydrochloride, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the tolyl group, the cyclopropyl (B3062369) ring, the methyl group on the tolyl ring, and the amine group. The aromatic protons would typically appear in the downfield region (around 7.0-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methyl protons on the tolyl group would likely present as a singlet around 2.3 ppm. The protons on the cyclopropyl ring would appear in the upfield region, typically between 0.5 and 1.5 ppm, with complex splitting patterns due to geminal and cis/trans coupling. The amine protons would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
A hypothetical ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The aromatic carbons would have signals in the range of 120-145 ppm. The carbon of the methyl group would be expected around 20-25 ppm. The cyclopropyl ring carbons would appear at relatively low chemical shift values, and the carbon attached to the nitrogen atom would be shifted further downfield.
Hypothetical ¹H NMR Data Table for 1-(M-tolyl)cyclopropanamine Hydrochloride
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
| Aromatic (C-H) | 7.0 - 7.5 | Multiplet | 4H |
| Methyl (CH₃) | ~2.3 | Singlet | 3H |
| Cyclopropyl (CH₂) | 0.5 - 1.5 | Multiplet | 4H |
| Amine (NH₃⁺) | Variable | Broad Singlet | 3H |
Hypothetical ¹³C NMR Data Table for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic (C-Ar) | 120 - 145 |
| Quaternary Aromatic (C-Ar) | 135 - 145 |
| Quaternary Cyclopropyl (C-N) | 50 - 60 |
| Methyl (CH₃) | 20 - 25 |
| Cyclopropyl (CH₂) | 5 - 15 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, an electrospray ionization (ESI) mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base C₁₀H₁₃N.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the amino group, cleavage of the cyclopropane (B1198618) ring, and fragmentation of the tolyl group. For instance, a characteristic fragment would be the tolyl-cyclopropyl carbocation.
Hypothetical Mass Spectrometry Data Table for 1-(M-tolyl)cyclopropanamine
| Ion | m/z (Mass-to-charge ratio) | Identity |
| [M+H]⁺ | 148.1121 | Protonated molecular ion of the free base |
| [M-NH₂]⁺ | 131.0961 | Loss of the amino group |
| [C₇H₇]⁺ | 91.0542 | Tropylium ion from the tolyl group |
X-ray Crystallography for Determination of Absolute Stereochemistry and Conformation
This technique would confirm the connectivity of the atoms and provide detailed information about the geometry of the cyclopropane ring and the orientation of the tolyl group relative to the ring. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride anion. As 1-(M-tolyl)cyclopropanamine is a chiral molecule, X-ray crystallography of a single enantiomer would determine its absolute stereochemistry.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~95 |
| Volume (ų) | ~1030 |
| Z | 4 |
Computational Chemistry and Molecular Modeling of 1 M Tolyl Cyclopropanamine Hydrochloride
Quantum Chemical Calculations for Electronic Properties and Reaction Pathways
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(m-tolyl)cyclopropanamine (B1324646) hydrochloride, these calculations can provide insights into its electronic structure, which governs its reactivity and potential biological activity. Methods such as Density Functional Theory (DFT) are commonly employed to determine various electronic properties.
The presence of the cyclopropane (B1198618) ring introduces significant ring strain, which can be quantified through computational methods. This strain influences the molecule's geometry and reactivity. The primary amine group is a key functional group, and its basicity can be predicted using quantum chemical calculations. The protonation state of the amine is crucial for its interaction with biological targets, and its pKa value can be estimated through computational approaches.
Furthermore, quantum chemical calculations can elucidate reaction pathways. For instance, in the context of its potential as a monoamine oxidase (MAO) inhibitor, understanding the mechanism of interaction with the flavin cofactor (FAD) is critical. nih.gov Computational studies on similar cyclopropylamine (B47189) derivatives have shown that these molecules can act as mechanism-based inhibitors, forming covalent adducts with the FAD cofactor. nih.govnih.govresearchgate.net Quantum chemical calculations can model the transition states and intermediates of such reactions, providing a detailed picture of the inhibition mechanism.
Table 1: Illustrative Electronic Properties of a Substituted Phenylnitrenium Ion (a related reactive intermediate)
| Property | Value |
| Singlet-Triplet Splitting (kcal/mol) | Varies with substituent, e.g., ~1-4 kcal/mol preferential stabilization of the singlet state in aqueous solution for many substituents. sullivan.sg |
| C-N+ Bond Length (Singlet) | Varies with substituent electron-donating character. sullivan.sg |
| Aromatic Ring Stretching Frequency (Singlet) | Higher for substituents with greater electron-donating character. sullivan.sg |
This table illustrates the types of data obtained from quantum chemical calculations for a related class of molecules, as specific data for 1-(m-tolyl)cyclopropanamine hydrochloride is not publicly available.
Molecular Docking Studies of this compound with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target.
For this compound, a likely biological target, given its structural similarity to known psychoactive compounds, is the monoamine transporter (MAT) family, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov Docking studies can predict how the molecule binds within the active site of these transporters.
The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding energy. These studies can reveal key interactions, such as hydrogen bonds between the amine group of the cyclopropanamine and specific amino acid residues (e.g., aspartate in the MATs), as well as hydrophobic interactions between the tolyl group and nonpolar residues in the binding pocket. nih.gov Similar docking studies on other cyclopropylamine derivatives have been used to rationalize their inhibitory activity and selectivity for different MAO isoforms or Lysine Specific Demethylase 1 (LSD1). nih.govnih.gov
Docking programs provide scoring functions that estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibitory constant (Ki). nih.gov While these scores are approximations, they are valuable for ranking potential drug candidates in virtual screening campaigns. acs.org A lower binding energy generally suggests a more stable protein-ligand complex and potentially higher potency.
Table 2: Illustrative Docking Scores and Binding Affinities for Related Compounds
| Compound Class | Target | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Chalcone Derivatives | MAO-B | - | TYR:435, TYR:326, CYS:172, GLN:206 mdpi.com |
| Hydroxy-3-arylcoumarins | S. aureus DNA gyrase | - | - nih.gov |
| Cyclopropane Carboxydrazides | Colchicine Binding Site | - | - ias.ac.in |
This table provides examples of data obtained from molecular docking studies on other classes of compounds, as specific data for this compound is not publicly available.
Molecular Dynamics Simulations for Conformational Landscape and Target Engagement Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational landscape of a molecule and its time-dependent interactions with a biological target. nih.gov
MD simulations of this compound in an aqueous environment can reveal its preferred conformations and the flexibility of the tolyl and cyclopropylamine groups. When docked into a protein target, MD simulations can assess the stability of the predicted binding pose and explore the dynamics of the protein-ligand complex. acs.org These simulations can show how the ligand and protein adapt to each other upon binding and can reveal the role of water molecules in mediating interactions. nih.gov For transporters like MATs, MD simulations are particularly useful for understanding the large-scale conformational changes associated with substrate transport and inhibition. nih.gov
Application of Machine Learning and Artificial Intelligence in Cyclopropanamine Drug Discovery
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast datasets to predict the properties and activities of new chemical entities. longdom.org In the context of cyclopropanamine drug discovery, these technologies have several applications.
Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to correlate the structural features of a series of cyclopropanamine derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds. ML models are also extensively used for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov
Structure Activity Relationship Sar Investigations of 1 M Tolyl Cyclopropanamine Hydrochloride Analogues
Correlating Structural Modifications with Biological Potency and Selectivity
The biological activity of arylcyclopropanamine derivatives is highly dependent on their molecular structure. Modifications to the aryl ring and the cyclopropyl (B3062369) group can significantly alter a compound's potency as an inhibitor of monoamine reuptake or MAO enzymes, and its selectivity for different transporter or enzyme subtypes (e.g., serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), or MAO-A vs. MAO-B). wikipedia.org
The nature and position of substituents on the aromatic ring are key determinants of the pharmacological activity of arylcyclopropanamine analogues. Studies on 2-phenylcyclopropylamine derivatives, which serve as a foundational scaffold for 1-(m-tolyl)cyclopropanamine (B1324646), have provided significant insights.
Research into a series of 2-aryl-2-fluoro-cyclopropylamines, which are analogues of the MAO inhibitor tranylcypromine (B92988), has shown that the electronic properties of aryl substituents significantly influence potency and selectivity for MAO-A and MAO-B. nih.gov For instance, in the trans-isomers, the introduction of electron-withdrawing groups at the para-position of the phenyl ring was found to increase the potency of MAO-A inhibition. Conversely, electron-donating groups, such as a methyl (which would form a tolyl group) or methoxy (B1213986) group, had little to no effect on MAO-A inhibition in this series. nih.gov Aromatic ring substitution in these trans-isomers had a minimal impact on the inhibition of MAO-B. nih.gov
These findings suggest that the electronic environment of the aryl ring plays a crucial role in the interaction with the active site of MAO-A, while MAO-B is less sensitive to these changes. The m-tolyl group in 1-(m-tolyl)cyclopropanamine, being an electron-donating group, would be predicted based on these findings to not enhance MAO-A inhibitory activity relative to an unsubstituted phenyl ring.
| Aryl Substituent (para-position) | Effect on MAO-A Inhibition (trans-isomers) | Effect on MAO-B Inhibition (trans-isomers) |
| Electron-withdrawing (e.g., -CF₃) | Increased potency | No significant effect |
| Electron-donating (e.g., -CH₃, -OCH₃) | No significant influence | No significant effect |
This table summarizes findings from studies on 2-aryl-2-fluoro-cyclopropylamine analogues and their inhibitory effects on MAO-A and MAO-B. nih.gov
The cyclopropyl ring is not merely a passive scaffold; its structure and substitution pattern are vital for biological activity. This three-membered ring imparts a rigid conformation that is crucial for orienting the pharmacophoric elements—the aryl ring and the amino group—within the binding pocket of the target protein.
Studies have explored the introduction of substituents onto the cyclopropyl ring itself. For example, adding a fluorine atom to the 2-position of 2-phenylcyclopropylamine creates diastereomers (cis and trans) with distinct pharmacological profiles. nih.gov The relative orientation of the substituents on the cyclopropyl ring significantly affects activity and selectivity.
Furthermore, research on other cyclopropylamine (B47189) derivatives has highlighted the importance of the ring's integrity. For instance, in a series of cis-N-benzyl-2-alkoxycyclopropylamines, modifications to the cyclopropyl ring led to potent and selective irreversible inhibition of MAO-B. nih.gov The compound cis-N-benzyl-2-methoxycyclopropylamine was identified as a particularly potent MAO-B inhibitor, being over 20 times more effective than tranylcypromine. nih.gov This indicates that strategic substitution on the cyclopropyl ring can dramatically enhance potency and modulate selectivity.
Stereochemical Dependence of Biological Activity in 1-(M-tolyl)cyclopropanamine Derivatives
Stereochemistry is a critical factor governing the biological activity of arylcyclopropanamine derivatives. The presence of chiral centers in these molecules means that enantiomers can exhibit significantly different potencies and selectivities. For 2-substituted cyclopropanamines, both cis/trans isomerism and optical isomerism (R/S) must be considered.
In studies of 2-aryl-2-fluoro-cyclopropylamines, a clear distinction in activity was observed between the cis and trans diastereomers. The trans-compounds were generally found to be low micromolar inhibitors of both MAO-A and MAO-B, with a moderate preference for MAO-A. nih.gov In contrast, the corresponding cis-isomers were 10 to 100 times less active against MAO-A and tended to be selective for MAO-B. nih.gov
This stereochemical dependence underscores the highly specific three-dimensional requirements of the enzyme's active site. The relative spatial arrangement of the aryl ring and the amino group, dictated by the cis or trans configuration of the cyclopropyl ring, is a key determinant of binding affinity and inhibitory mechanism. For example, the difference in acidity (pKa) and lipophilicity (log D) between cis and trans isomers, influenced by the relative orientation of the amino group and other substituents like fluorine, also contributes to their different pharmacological profiles. nih.gov
| Stereoisomer | General MAO-A Activity | General MAO-B Activity | Selectivity |
| trans-isomers | Low micromolar inhibition | Low micromolar inhibition | Moderately MAO-A selective |
| cis-isomers | 10-100x less active than trans | Similar to trans-isomers | MAO-B selective |
This table illustrates the stereochemical dependence of MAO inhibition based on studies of fluorinated phenylcyclopropylamine analogues. nih.gov
Rational Design Principles for Optimizing Cyclopropanamine-Based Therapeutic Agents
The collective SAR data provides a foundation for the rational design of new therapeutic agents based on the cyclopropanamine scaffold. The goal is to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Key design principles include:
Leveraging Stereochemistry: The distinct pharmacological profiles of cis and trans isomers, as well as individual enantiomers, can be exploited. nih.gov Synthesis of stereochemically pure compounds is essential to isolate the desired activity and reduce potential off-target effects from other isomers. For instance, a cis-cyclopropylamine framework might be selected to specifically target MAO-B. nih.gov
Optimizing Lipophilicity and pKa: Modifications to the aryl and cyclopropyl rings alter the physicochemical properties of the molecule, such as its lipophilicity (log D) and basicity (pKa). nih.gov These properties are critical for absorption, distribution, metabolism, and excretion (ADME), as well as for the molecule's ability to cross the blood-brain barrier. Rational design must balance the structural requirements for target binding with the need for favorable pharmacokinetic characteristics. nih.gov
By integrating these principles, medicinal chemists can guide the synthesis of novel 1-(m-tolyl)cyclopropanamine analogues and related compounds with enhanced therapeutic potential for treating a range of central nervous system disorders. nih.gov
Biological and Pharmacological Investigations of 1 M Tolyl Cyclopropanamine Hydrochloride and Its Derivatives
Lysine Specific Demethylase 1 (LSD1) Inhibition Research
Extensive searches of scientific literature and chemical databases reveal a significant lack of specific published research on the biological and pharmacological properties of 1-(m-tolyl)cyclopropanamine (B1324646) hydrochloride as a Lysine Specific Demethylase 1 (LSD1) inhibitor. While the broader class of cyclopropylamine (B47189) derivatives has been a major focus of LSD1 inhibitor development, data pertaining specifically to the m-tolyl-substituted compound is not available in the public domain. The following sections detail the absence of specific research for this compound within the requested contexts, while providing general information on the relevance of the cyclopropanamine scaffold in LSD1 inhibition.
Mechanistic Basis of LSD1 Inhibition by Cyclopropanamine Scaffolds
There are no published studies specifically detailing the mechanistic basis of LSD1 inhibition by 1-(m-tolyl)cyclopropanamine hydrochloride.
However, the general mechanism for many cyclopropylamine-based inhibitors, such as the well-studied tranylcypromine (B92988) (2-phenylcyclopropylamine), involves the irreversible, covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of the LSD1 enzyme. This process is often mechanism-based, where the enzyme's own catalytic action activates the inhibitor, leading to the formation of a stable adduct with the FAD cofactor. This covalent bonding permanently inactivates the enzyme, preventing it from demethylating its histone substrates. The specific interactions and reactivity can be influenced by the substituents on the phenyl ring of the cyclopropylamine scaffold, but no such details have been documented for the m-tolyl variant.
Comparative Selectivity Profiling Against LSD2 and Monoamine Oxidases (MAOs)
No data is available in the scientific literature regarding the comparative selectivity profile of this compound against LSD2 and monoamine oxidases (MAO-A and MAO-B).
For the broader class of cyclopropylamine-based LSD1 inhibitors, achieving selectivity over the closely related homolog LSD2 and the structurally similar MAOs is a critical aspect of drug design. Research on other derivatives has shown that modifications to the cyclopropylamine scaffold can significantly influence this selectivity profile, but no such characterization has been published for this compound.
Preclinical Evaluation in Oncological Diseases (e.g., T-cell Acute Lymphoblastic Leukemia, Acute Myeloid Leukemia)
There are no published preclinical studies evaluating the efficacy of this compound in any oncological diseases, including T-cell Acute Lymphoblastic Leukemia (T-ALL) or Acute Myeloid Leukemia (AML). The investigation of LSD1 inhibitors in these hematological malignancies is an active area of research for other compounds, but no results have been reported for the specific compound .
Therapeutic Potential in Neurological and Neurodevelopmental Disorders
A thorough review of the scientific literature indicates that there are no published studies investigating the therapeutic potential of this compound in any of the following neurological or neurodevelopmental disorders:
Schizophrenia
Alzheimer's Disease
Parkinson's Disease
Huntington's Disease
Rett Syndrome
Down's Syndrome
Kabuki Syndrome
Fragile X Syndrome
Kleefstra Syndrome
Neurofibromatosis Type 1
Noonan Syndrome
Tuberous Sclerosis
Dravet Syndrome
Drug Dependence
While LSD1 inhibition is being explored as a therapeutic strategy for some of these conditions with other chemical entities, no research has been published linking this compound to these indications.
Modulation of Gene Transcription for Hematological Disorders (e.g., Sickle Cell Anemia, Beta Thalassemia)
There is no scientific literature available describing the effects of this compound on the modulation of gene transcription for hematological disorders such as Sickle Cell Anemia or Beta Thalassemia. The reactivation of fetal hemoglobin through the inhibition of LSD1 is a therapeutic strategy under investigation with other compounds, but no data has been reported for this compound.
HIV-1 Protease Inhibition Studies
Following an exhaustive search of the relevant scientific and patent literature, there is no evidence to suggest that this compound or its derivatives have been investigated as inhibitors of HIV-1 protease. The chemical scaffold of cyclopropanamine is not typically associated with the development of HIV-1 protease inhibitors, which are generally peptide-mimicking compounds designed to fit into the active site of the aspartic protease.
Design and Efficacy of Cyclopropyl-containing P1'-ligands
The design of protease inhibitors often involves optimizing ligands for specific pockets within the enzyme's active site. The small, hydrophobic cyclopropyl (B3062369) group has been effectively utilized as a P1' ligand, designed to fit snugly into the corresponding S1' subsite of various proteases. nih.gov This strategy has been prominent in the development of inhibitors for both viral and human proteases.
In the field of antiviral research, a series of potent HIV-1 protease inhibitors were designed incorporating a cyclopropyl group as the P1' ligand. nih.gov This design aimed to enhance interactions with the active site of the HIV-1 protease. nih.gov Several of these compounds, which also featured piperidine (B6355638) analogues as P2-ligands and 4-substituted phenylsulfonamides as P2'-ligands, demonstrated excellent potency, with half-maximal inhibitory concentration (IC₅₀) values below 20 nM. nih.gov Similarly, another series combined the cyclopropyl P1' ligand with morpholine (B109124) derivatives as P2 ligands, yielding inhibitors with IC₅₀ values as low as 47 nM. nih.govscholarsportal.info
More recently, the structure-guided design of inhibitors for coronavirus 3C-like proteases (3CLpro), essential for viral replication, has also leveraged the cyclopropane (B1198618) moiety. nih.govacs.org High-potency inhibitors of SARS-CoV-2 3CLpro were developed where the cyclopropyl group was a key structural feature. nih.govacs.org Certain aldehyde derivatives and their corresponding bisulfite adducts showed remarkable efficacy in inhibiting viral replication, with EC₅₀ values in the low nanomolar range (11-13 nM) and high safety indices. nih.govacs.org
| Compound Series | Target Protease | Key Ligand Features | Reported Efficacy (IC₅₀ / EC₅₀) |
| Piperidine Analogues | HIV-1 Protease | Cyclopropyl (P1'), Piperidine (P2) | < 20 nM nih.gov |
| Morpholine Derivatives | HIV-1 Protease | Cyclopropyl (P1'), Morpholine (P2) | 47 nM (m18), 53 nM (m1) nih.govresearchgate.net |
| Aldehyde Derivatives | SARS-CoV-2 3CLpro | Cyclopropane-based | 11-12 nM nih.gov |
| Aldehyde Bisulfite Adducts | SARS-CoV-2 3CLpro | Cyclopropane-based | 12-13 nM nih.gov |
Investigation of Binding Site Interactions and Inhibitory Mechanisms
Understanding how cyclopropyl-containing ligands interact with their target proteases at a molecular level is crucial for rational drug design. High-resolution co-crystal structures and molecular docking studies have provided detailed insights into these binding modes. nih.govnih.govacs.org
For HIV-1 protease inhibitors, molecular modeling revealed that the inhibitor fits snugly into the active site. nih.gov The interactions are multifaceted, involving hydrogen bonds between the inhibitor's core structure and key residues like Asp25, Ile50 (A chain), and Ile50 (B chain) of the protease. nih.gov The cyclopropyl group itself, as the P1' ligand, occupies the hydrophobic S1' subsite, contributing through significant van der Waals interactions. nih.gov
In the context of coronavirus 3CLpro inhibitors, structural studies have identified the specific determinants for binding. nih.govacs.org The cyclopropyl group, often connected to a larger substituent, orients itself within the enzyme's subsites. For instance, inhibitors with an n-propyl or cyclohexyl group attached to the cyclopropane ring position these groups into the S4 subsite. nih.govacs.org The binding is further stabilized by a network of hydrogen bonds. nih.gov However, the presence of an aromatic substituent on the cyclopropyl group can sometimes lead to weaker or absent interactions with certain residues, such as Gln189. nih.govacs.org
The mechanism of inhibition can vary. While many cyclopropyl-containing compounds act as reversible competitive inhibitors, related structures like peptidyl cyclopropenones have been shown to act as irreversible covalent inhibitors of cysteine proteases. nih.gov In this mechanism, the catalytic cysteine residue of the enzyme attacks the C=C double bond of the cyclopropenone, leading to a stable covalent enzyme-inhibitor complex. nih.gov This suggests that while not always the primary mechanism, the strained ring system can participate in covalent interactions under certain conditions. nih.gov
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation
Mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel, lead to cystic fibrosis (CF). nih.gov Small molecules that modulate CFTR function, known as correctors and potentiators, are a key therapeutic strategy. nih.gov Derivatives containing a cyclopropyl moiety have been identified as a novel class of CFTR modulators. nih.govnih.gov
Characterization of Potentiator and Inhibitory Activities of Cyclopropanamine Derivatives
Cyclopropanamine derivatives have been investigated for their ability to modulate the CFTR channel. nih.gov Potentiators are molecules that enhance the activity of CFTR proteins already present on the cell surface by increasing the channel's open probability. nih.gov Conversely, inhibitors block channel activity, which is a therapeutic goal for conditions like secretory diarrhea caused by CFTR hyperactivation. nih.govnih.gov
Interestingly, research has shown that the same allosteric binding site on the CFTR protein can be targeted to achieve opposite effects. nih.govnih.gov Structure-based screening of large chemical libraries has led to the discovery of novel potentiators with mid-nanomolar affinity. nih.govnih.govenamine.net The same efforts also uncovered compounds that bind to this potentiator site but act as inhibitors of CFTR activity. nih.govnih.govenamine.net A series of novel substituted cyclopropyl compounds have been specifically described for their use as CFTR modulators, with their activity confirmed in biological assays such as the trans-epithelial current clamp (TECC) assay to determine EC₅₀ values. nih.gov
| Modulator Type | Mechanism of Action | Relevance of Cyclopropanamine Derivatives |
| Potentiators | Enhance CFTR channel opening probability at the cell surface. nih.gov | Novel substituted cyclopropyl compounds have been identified as potentiators. nih.gov |
| Inhibitors | Block or reduce CFTR channel activity. nih.gov | Modulators binding to the potentiator site can also act as inhibitors. nih.govnih.gov |
Structural Determinants for CFTR Ligand Binding and Function
The function of CFTR modulators is intrinsically linked to their binding site and the structural state of the protein. CFTR is a complex, multi-domain protein, and its activation is a regulated process involving phosphorylation and ATP binding at its nucleotide-binding domains (NBDs). nih.gov
The primary binding site for the well-known potentiator ivacaftor, and for newly discovered modulators, is a shallow, membrane-exposed allosteric pocket. nih.gov The binding of a potentiator to this site is thought to stabilize an open-channel conformation, thereby increasing chloride ion flow. nih.gov The discovery that inhibitors can also bind to this same site demonstrates its critical role in regulating channel gating. nih.govnih.gov
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a zinc-dependent enzyme that catalyzes the conversion of N-acylphosphatidylethanolamines (NAPEs) into a class of bioactive lipids called fatty acid ethanolamides (FAEs). nih.govrsc.orgnih.gov The development of selective inhibitors for this enzyme is a key goal for studying its physiological roles. nih.gov
Exploration of Cyclopropylmethylamide Linkers in Pyrimidine-4-carboxamide (B1289416) Series
In the search for potent and selective NAPE-PLD inhibitors, various chemical scaffolds have been explored. One successful approach has been the development of compounds based on a pyrimidine-4-carboxamide core. Within this series, the exploration of different linker groups has been critical for optimizing activity.
Mas-related Gene X2 (MRGX2) Ligand Binding Studies
Assessment of MRGX2 Receptor Activation and Antagonism
There is no available data from in vitro or in vivo studies to assess whether this compound or its derivatives act as agonists or antagonists of the MRGX2 receptor. Research on the binding affinity and functional activity of this compound at the MRGX2 receptor has not been published.
Advanced Research Trajectories and Future Perspectives for 1 M Tolyl Cyclopropanamine Hydrochloride
Exploration of Novel Therapeutic Applications Beyond Current Preclinical Indications
The primary therapeutic target of 1-(m-tolyl)cyclopropanamine (B1324646) hydrochloride and its analogs is Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers and certain neurological disorders. nih.govnih.gov Preclinical studies have largely focused on hematological malignancies and solid tumors, but the therapeutic potential of these compounds extends far beyond these initial indications.
Future research is poised to explore the efficacy of 1-(m-tolyl)cyclopropanamine hydrochloride analogs in a broader spectrum of diseases. Given the role of LSD1 in neuroinflammation and synaptic plasticity, there is a burgeoning interest in their application for neurodegenerative conditions such as Alzheimer's disease. frontiersin.org Tranylcypromine (B92988), a structurally related monoamine oxidase (MAO) inhibitor with a cyclopropane (B1198618) ring, has shown the ability to modulate neuroinflammatory responses, suggesting a potential avenue for investigation with more selective LSD1 inhibitors. researchgate.net
Furthermore, the involvement of epigenetic modifiers like LSD1 in viral latency and replication opens up possibilities for developing novel antiviral therapies. The ability to control gene expression through LSD1 inhibition could provide a new strategy for tackling persistent viral infections. The exploration of these compounds in rare diseases with epigenetic underpinnings also represents a significant and underexplored frontier.
Integration of the Cyclopropanamine Scaffold into Targeted Drug Delivery Systems
A critical challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body with minimal off-target effects. The cyclopropane motif itself can confer favorable physicochemical properties, such as increased metabolic stability and improved permeability across the blood-brain barrier (BBB), which are advantageous for drug delivery. bohrium.com The rigid, three-dimensional structure of the cyclopropane ring can enhance binding affinity and selectivity for its target protein. bohrium.com
Future research will likely focus on leveraging these intrinsic properties while also engineering novel drug delivery systems. For central nervous system (CNS) disorders, this could involve the chemical modification of the 1-(m-tolyl)cyclopropanamine scaffold to create prodrugs that can more effectively cross the BBB. mdpi.comnih.gov These prodrugs would be designed to be inactive until they reach the brain, where they would be metabolized into the active drug, thereby concentrating the therapeutic effect where it is needed most. nih.gov
Nanoparticle-based delivery systems also hold considerable promise. mdpi.com Cyclopropanamine analogs could be encapsulated within liposomes or polymeric nanoparticles functionalized with targeting ligands. mdpi.com These ligands would be designed to recognize and bind to specific receptors on the surface of target cells, such as cancer cells or specific neurons in the brain, leading to a highly localized release of the drug. mdpi.com
Sustainable and Green Chemistry Methodologies for Cyclopropanamine Synthesis
The synthesis of complex chiral molecules like this compound traditionally involves multi-step processes that can be resource-intensive and generate significant chemical waste. The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to develop more sustainable and environmentally friendly synthetic routes.
Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral cyclopropanes. nih.gov Engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome P450, can catalyze cyclopropanation reactions with high efficiency and enantioselectivity, often under mild, aqueous conditions. nih.gov This approach avoids the use of toxic reagents and solvents commonly employed in traditional organic synthesis. The deracemization of cyclopropanes using photocatalysis with chiral catalysts is another promising green method. confex.comstanford.educlevelandclinic.org
Flow chemistry represents another significant advancement in sustainable synthesis. imperial.ac.uk Performing reactions in a continuous flow system rather than in large batches offers numerous advantages, including improved safety, better reaction control, higher yields, and reduced waste. imperial.ac.uk The synthesis of cyclopropane-containing intermediates has been successfully demonstrated using flow chemistry, paving the way for more efficient and scalable production of this compound and its analogs. imperial.ac.uk
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The discovery of new and improved drug candidates relies on the ability to rapidly synthesize and screen large numbers of diverse molecules. High-throughput screening (HTS) allows for the automated testing of vast compound libraries against a specific biological target, such as the LSD1 enzyme. wikipedia.org This enables the rapid identification of "hit" compounds with promising activity.
Combinatorial chemistry is a powerful strategy for generating these large libraries of compounds. nih.govnih.gov By systematically combining a set of chemical building blocks in all possible combinations, a vast array of structurally related molecules can be synthesized. nih.gov For the discovery of novel cyclopropanamine derivatives, a combinatorial approach could involve the synthesis of a library where the tolyl group of this compound is replaced with a wide variety of other chemical moieties. mayoclinic.org This would allow for a comprehensive exploration of the structure-activity relationship and the identification of derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.
The integration of HTS and combinatorial chemistry creates a powerful engine for drug discovery, accelerating the identification of lead compounds that can then be further optimized for clinical development. researchgate.net
Translation of Preclinical Findings to Clinical Development for this compound Analogs
The ultimate goal of preclinical research is to identify drug candidates that can be safely and effectively translated into clinical therapies for patients. Several cyclopropanamine-based LSD1 inhibitors have already progressed from promising preclinical data to early-phase clinical trials, providing a roadmap for the future development of analogs of this compound. nih.govfrontiersin.orgascopubs.org
The preclinical data package for these compounds typically includes evidence of potent and selective inhibition of the target enzyme, a clear mechanism of action, and significant anti-tumor activity in cellular and animal models. tandfonline.com For example, compounds like iadademstat (B609776) (ORY-1001) and bomedemstat (B606314) (IMG-7289) have demonstrated robust preclinical efficacy in models of acute myeloid leukemia (AML) and myelofibrosis, respectively, leading to their evaluation in clinical trials. researchgate.netstanford.edutandfonline.com
The translation to clinical development involves a series of highly regulated steps, including toxicology studies to ensure safety, the development of a scalable manufacturing process, and the design of a robust clinical trial protocol. The insights gained from the clinical development of current LSD1 inhibitors will be invaluable for guiding the future development of new analogs, helping to streamline the process and increase the likelihood of success.
Q & A
Q. How can surface adsorption studies (e.g., indoor air interfaces) inform formulation stability?
- Methodological Answer : Apply microspectroscopic imaging ():
- Deposit compound on silica surfaces; analyze adsorption kinetics using AFM.
- Correlate humidity-induced degradation with surface reactivity (e.g., hydroxyl group interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
